molecular formula C25H24N2O3S B4180239 N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide

N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide

Katalognummer B4180239
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: RJRDCHHHGGLZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide, commonly known as MPT0B392, is a small molecule inhibitor that has shown significant potential in cancer treatment. It belongs to the class of thioacetamide derivatives and has a molecular weight of 565.71 g/mol. MPT0B392 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of MPT0B392 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and proliferation. MPT0B392 has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. In addition, MPT0B392 has been reported to induce cell cycle arrest in cancer cells, which is another mechanism of its anticancer activity.
Biochemical and Physiological Effects
MPT0B392 has been reported to have several biochemical and physiological effects. It has been shown to inhibit the expression of several proteins involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin. MPT0B392 has also been reported to increase the expression of proteins involved in apoptosis, including Bax and cleaved caspase-3. In addition, MPT0B392 has been shown to inhibit the expression of proteins involved in cancer cell migration and invasion, including MMP-2 and MMP-9.

Vorteile Und Einschränkungen Für Laborexperimente

MPT0B392 has several advantages for lab experiments. It has been reported to have high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. MPT0B392 has also been shown to have low toxicity in normal cells, which is an important factor in drug development. However, there are also limitations to the use of MPT0B392 in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of MPT0B392 is not fully understood, which limits its potential for clinical development.

Zukünftige Richtungen

There are several future directions for the research on MPT0B392. One direction is to investigate the pharmacokinetics and pharmacodynamics of MPT0B392 in vivo. This will help to determine the optimal dosage and administration route for MPT0B392 in cancer treatment. Another direction is to investigate the combination of MPT0B392 with other anticancer agents, which may enhance its anticancer activity. Finally, further research is needed to fully understand the mechanism of action of MPT0B392, which will help to optimize its potential for clinical development.
Conclusion
MPT0B392 is a small molecule inhibitor that has shown significant potential in cancer treatment. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. The synthesis of MPT0B392 involves a multi-step process, and the compound has been synthesized using different methods. The mechanism of action of MPT0B392 involves the inhibition of the Akt/mTOR signaling pathway, and it has several biochemical and physiological effects. MPT0B392 has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for the research on MPT0B392, including investigating its pharmacokinetics and pharmacodynamics in vivo, investigating its combination with other anticancer agents, and further understanding its mechanism of action.

Wissenschaftliche Forschungsanwendungen

MPT0B392 has shown significant potential in cancer treatment and has been extensively studied for its anticancer properties. It has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and liver cancer cells. MPT0B392 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, MPT0B392 has been reported to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Eigenschaften

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c28-24(23(19-7-3-1-4-8-19)31-22-9-5-2-6-10-22)26-21-13-11-20(12-14-21)25(29)27-15-17-30-18-16-27/h1-14,23H,15-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDCHHHGGLZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 5
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.